molecular formula C16H28N2O3 B6705372 N-[2-(2-methylprop-2-enoxy)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide

N-[2-(2-methylprop-2-enoxy)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide

Cat. No.: B6705372
M. Wt: 296.40 g/mol
InChI Key: JMOPILYYCIMVJM-UHFFFAOYSA-N
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Description

N-[2-(2-methylprop-2-enoxy)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with an oxolane group and a carboxamide functional group

Properties

IUPAC Name

N-[2-(2-methylprop-2-enoxy)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-13(2)12-20-11-7-17-16(19)18-8-5-14(6-9-18)15-4-3-10-21-15/h14-15H,1,3-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOPILYYCIMVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCNC(=O)N1CCC(CC1)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylprop-2-enoxy)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxolane Group: The oxolane group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylprop-2-enoxy)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ether and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ethers or amides.

Scientific Research Applications

N-[2-(2-methylprop-2-enoxy)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methylprop-2-enoxy)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methylprop-2-enoxy)ethyl]-4-(oxolan-2-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives and oxolane-containing compounds.

    Tirzepatide: A compound with a similar structural motif used in medicinal chemistry.

    Manganese(II) chloride: Though not structurally similar, it is another compound with significant industrial and research applications.

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

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